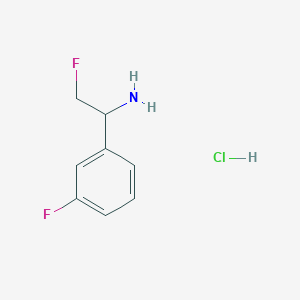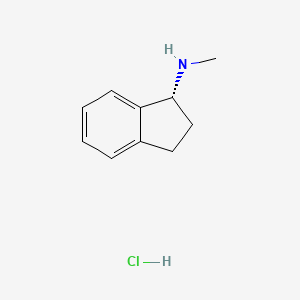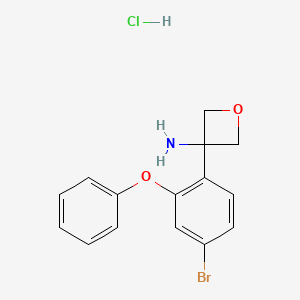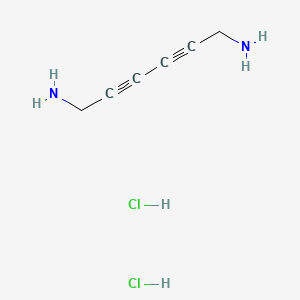![molecular formula C8H12 B13456292 2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
2-Methylidenespiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidenespiro[3.3]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a seven-membered ring with a methylene group attached to the spiro carbon, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenespiro[3.3]heptane typically involves the reaction of ketenes with activated or strained alkenes. One common method is the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate vinamidinium salts .
Industrial Production Methods
While specific industrial production methods for 2-Methylidenespiro[3The use of photochemical reactions and energy transfer catalysis has also been explored for the synthesis of related spiro compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidenespiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted spiro compounds.
Substitution: Halogenated spiro compounds.
Aplicaciones Científicas De Investigación
2-Methylidenespiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique structural features.
Mecanismo De Acción
The mechanism of action of 2-Methylidenespiro[3.3]heptane involves its ability to mimic the structural and electronic properties of benzene rings. This mimicry allows it to interact with biological targets in a similar manner to benzene-containing compounds. The non-coplanar exit vectors of the spirocyclic structure enable it to fit into binding sites that are otherwise inaccessible to planar aromatic rings .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
2-Methylidenespiro[3.3]heptane is unique due to its non-coplanar exit vectors, which provide distinct spatial arrangements compared to other saturated benzene bioisosteres. This unique feature allows it to mimic mono-, meta-, and para-substituted benzene rings in drugs, offering versatility in drug design and development .
Propiedades
Fórmula molecular |
C8H12 |
|---|---|
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
2-methylidenespiro[3.3]heptane |
InChI |
InChI=1S/C8H12/c1-7-5-8(6-7)3-2-4-8/h1-6H2 |
Clave InChI |
GIHMMLGMHDXGFJ-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)



amine](/img/structure/B13456234.png)



![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)

![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)

